molecular formula C14H23NO5 B13908781 Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate

Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13908781
M. Wt: 285.34 g/mol
InChI Key: CSBYGAAARQLQFO-UHFFFAOYSA-N
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Description

Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate is a chemical compound with a complex bicyclic structure. It is primarily used in organic synthesis and research due to its unique structural properties. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate typically involves a multi-step process. One common method includes the enantioselective synthesis under metal-free conditions. This process involves a tandem reaction that allows for the rapid formation of the bicyclic structure with high yields and excellent enantioselectivities . The reaction is mediated by an organic base and operates under mild conditions, making it operationally simple and efficient.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents to yield corresponding reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways and enzyme interactions.

    Medicine: It is explored for potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the production of various chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism by which Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: This compound shares a similar bicyclic structure but differs in functional groups.

    Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate: Another similar compound with slight variations in its chemical structure.

Uniqueness

Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to its specific functional groups and the stability of its bicyclic structure. These properties make it particularly valuable in synthetic chemistry and research applications.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(17)15-13-5-7-14(8-6-13,19-9-13)10(16)18-4/h5-9H2,1-4H3,(H,15,17)

InChI Key

CSBYGAAARQLQFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C(=O)OC

Origin of Product

United States

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